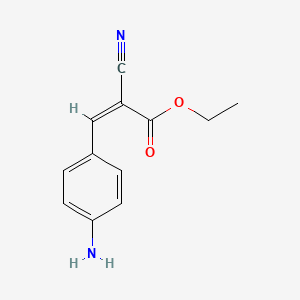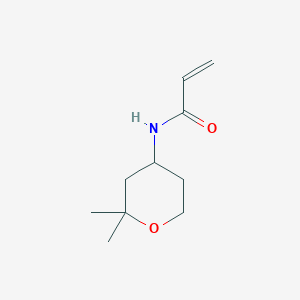
N-(4-phenylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylphenyl)prop-2-enamide, also known as NPP, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 receptor and has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
N-(4-phenylphenyl)prop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. Activation of the CB1 receptor by N-(4-phenylphenyl)prop-2-enamide leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(4-phenylphenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-phenylphenyl)prop-2-enamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, N-(4-phenylphenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-phenylphenyl)prop-2-enamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor. This allows for the specific modulation of the CB1 receptor signaling pathway without affecting other signaling pathways. However, one of the limitations of using N-(4-phenylphenyl)prop-2-enamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Orientations Futures
There are several future directions for the study of N-(4-phenylphenyl)prop-2-enamide. One area of interest is the potential use of N-(4-phenylphenyl)prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective CB1 receptor agonists for therapeutic use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-phenylphenyl)prop-2-enamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(4-phenylphenyl)prop-2-enamide, or N-(4-phenylphenyl)prop-2-enamide, is a potent agonist of the CB1 receptor that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases. While there are advantages and limitations to using N-(4-phenylphenyl)prop-2-enamide in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-phenylphenyl)prop-2-enamide involves the reaction of 4-phenylbenzaldehyde with propargyl bromide in the presence of a base to yield the corresponding propargyl alcohol. This intermediate is then reacted with ammonium acetate and palladium catalyst to form N-(4-phenylphenyl)prop-2-enamide.
Applications De Recherche Scientifique
N-(4-phenylphenyl)prop-2-enamide has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(4-phenylphenyl)prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFPDDAAXIPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

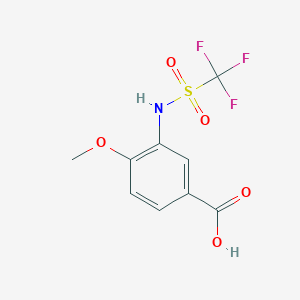
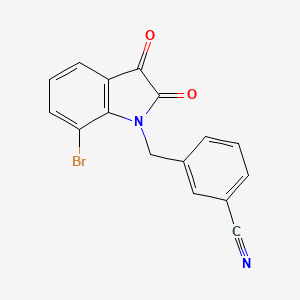
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
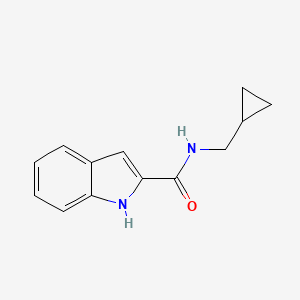

![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)



